

Technical Guide: Function of R715 TFA in Nociception Pathways

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Compound of Interest

Compound Name: R715 TFA(185052-09-9 free base)

Cat. No.: B12045434

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Executive Summary

R715 TFA (Ac-Lys-[D-βNal⁷, Ile⁸]-des-Arg⁹-Bradykinin trifluoroacetate) is a stable, potent, and selective peptide antagonist of the Bradykinin B1 Receptor (B1R). Unlike the constitutive B2 receptor (B2R), which mediates acute pain and vasodilation, the B1 receptor is inducible, upregulated primarily during tissue injury, inflammation, and chronic neuropathic states.

This guide details the mechanistic function of R715 in blocking pathological nociception, its physicochemical properties as a TFA salt, and validated experimental protocols for its application in rodent models of inflammatory and neuropathic pain.

Molecular Profile & Physicochemical Properties

R715 is a first-generation, metabolically stabilized analog of the endogenous B1 agonist Lys-des-Arg⁹-Bradykinin. The inclusion of D-β-Naphthylalanine (D-βNal) at position 7 and Isoleucine (Ile) at position 8 confers resistance to kininases (ACE and neutral endopeptidase) that rapidly degrade endogenous kinins.

Chemical Specifications

Property	Detail
Sequence	Ac-Lys-[D-βNal ⁷ , Ile ⁸]-des-Arg ⁹ -BK
Molecular Formula	C ₆₂ H ₈₉ N ₁₅ O ₁₃ [1] · XCF ₃ COOH
Receptor Selectivity	B1 Receptor (Selective Antagonist)
Species Specificity	Highly potent in Rabbit and Rodent (Rat/Mouse) models. Note: Affinity for human B1R is lower compared to second-generation antagonists like R892.
Salt Form (TFA)	Trifluoroacetate salt.[2][3] Improves solubility and purification yield but lowers pH in solution.

Handling the TFA Salt

The Trifluoroacetate (TFA) counter-ion is a byproduct of solid-phase peptide synthesis (SPPS). [2] While it enhances solubility, free TFA can be cytotoxic in cell culture or irritant in vivo if unbuffered.

- In Vitro: Dissolve in sterile water or DMSO, then dilute into buffered media (HEPES/PBS) to neutralize acidity.
- In Vivo: Dissolve in sterile PBS (pH 7.4). The buffering capacity of PBS is usually sufficient to neutralize the TFA counter-ions at standard pharmacological doses (0.1–10 mg/kg).

Mechanistic Action: The Inducible B1R Pathway

The efficacy of R715 relies on the distinct pathophysiology of the B1 receptor. Under physiological conditions, B1R expression is negligible.[4] Upon tissue injury, pro-inflammatory cytokines (IL-1β, TNF-α) induce B1R upregulation on nociceptors (C-fibers) and spinal dorsal horn neurons.

Signaling Cascade

- Induction: Injury releases cytokines

NF-κB activation

de novo synthesis of B1R.

- Agonist Production: Kininases cleave Bradykinin (B2 agonist) into des-Arg⁹-BK (B1 agonist).
- Activation: Des-Arg⁹-BK binds B1R (Gq-coupled).
- Sensitization: Gq activation

PLC

IP₃/DAG

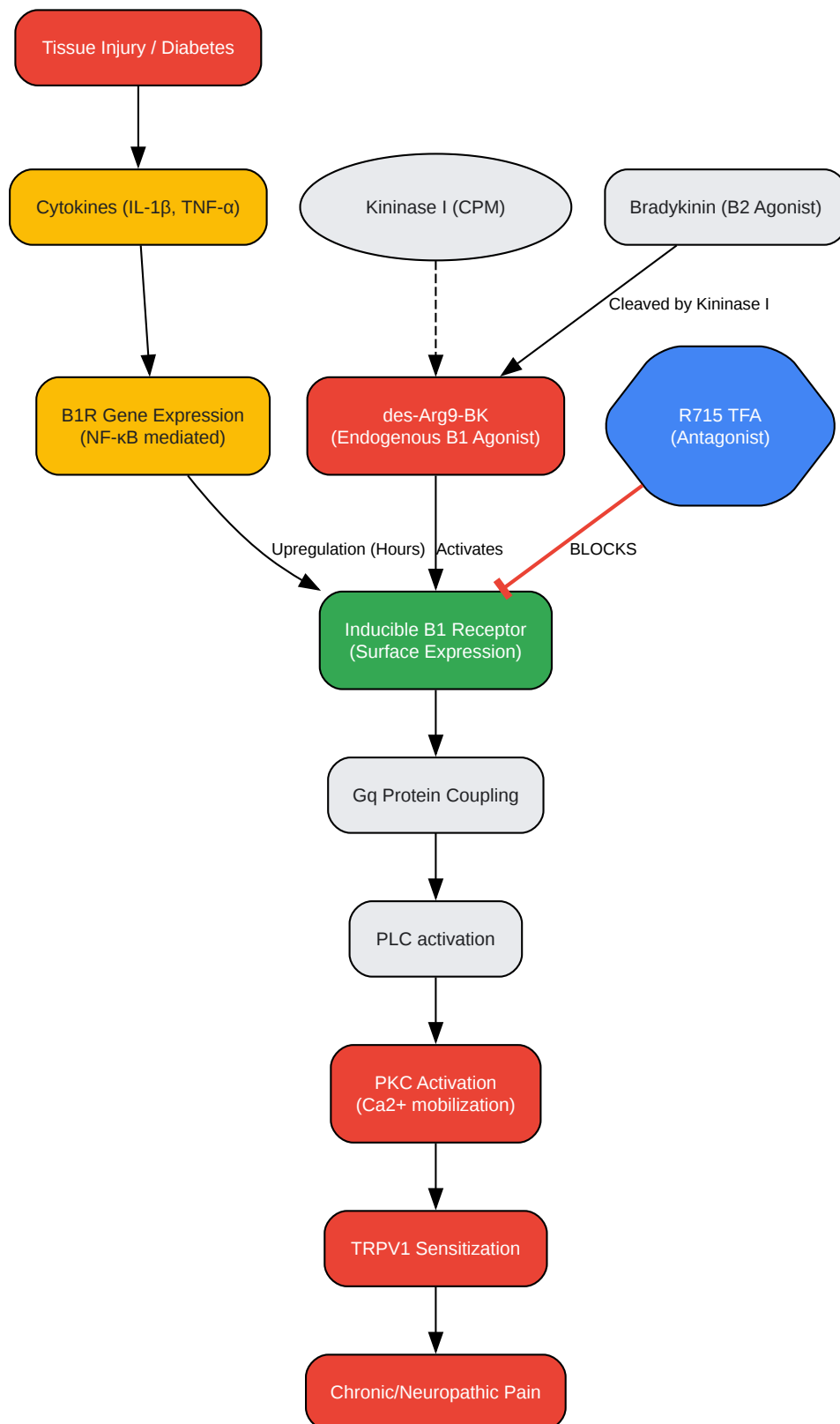
PKC activation

Phosphorylation of TRPV1/TRPA1 channels

Hyperalgesia.

R715 Mechanism: R715 competitively binds the B1R orthosteric site, preventing Gq coupling and halting the PKC-mediated sensitization of ion channels.

Diagram 1: B1R Signaling & R715 Blockade



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Caption: The injury-induced upregulation of B1 receptors and the specific blockade of the Gq-PKC sensitization pathway by R715.

Therapeutic Applications & Efficacy

R715 is utilized to dissect the contribution of B1R to chronic and inflammatory pain states. It is generally ineffective in acute physiological pain (e.g., hot plate test in healthy animals) because B1Rs are absent.

Key Disease Models

Model	Pathophysiology	R715 Effect
STZ-Induced Diabetes	Hyperglycemia induces systemic B1R expression.[5]	Reverses thermal hyperalgesia and mechanical allodynia.[6]
Formalin Test	Phase 1 (Acute): Direct nociceptor activation. Phase 2 (Inflammatory): Central sensitization.	No effect on Phase 1. Significantly reduces Phase 2 nociceptive behaviors.
CCI (Sciatic Nerve)	Neuropathic injury upregulation of B1R in DRG/Spinal cord.	Attenuates mechanical allodynia (intrathecal or systemic).
CFA Inflammation	Peripheral edema and inflammation.	Reduces hyperalgesia; less effect on edema compared to B2 antagonists.

Experimental Protocols

Protocol A: Preparation of R715 Stock Solution

Objective: Create a stable, pH-balanced solution for in vivo injection.

- Weighing: Weigh R715 TFA powder. Note: Account for peptide content vs. salt content (often 70-80% peptide).
- Solubilization: Dissolve in sterile PBS (pH 7.4) to a concentration of 1–5 mg/mL.

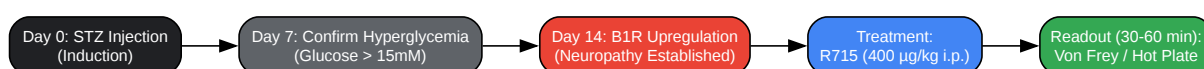
- Self-Validation: Check pH with a micro-strip. If pH < 6.5, adjust carefully with dilute NaOH (0.1N), as acidic injections cause injection-site pain confounding behavioral results.
- Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Assessment in STZ-Diabetic Neuropathy (Mouse)

Objective: Evaluate anti-allodynic efficacy.

- Induction: Inject Streptozotocin (STZ) (200 mg/kg, i.p.) in mice.[5] Confirm diabetes (glucose > 15 mmol/L) at 1 week.
- Wait Period: Allow 1–2 weeks for diabetic neuropathy and B1R upregulation to develop.
- Baseline Testing: Measure thermal latency (Hot Plate) or mechanical threshold (Von Frey).
- Administration:
 - Systemic: Inject R715 (400 µg/kg to 1 mg/kg, i.p.).
 - Vehicle: Sterile PBS.
- Time Course: Assess nociception at 30, 60, and 120 minutes post-injection.
 - Expected Result: Peak anti-hyperalgesic effect typically occurs at 30–60 mins.

Diagram 2: Experimental Workflow (STZ Model)



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Caption: Timeline for evaluating R715 efficacy in Streptozotocin (STZ) induced diabetic neuropathy.

Challenges & Limitations

- **Metabolic Stability:** While R715 is more stable than endogenous kinins, it is still a peptide. For experiments requiring >2 hour duration, continuous infusion or repeated dosing is required.
- **Species Differences:** R715 is optimized for rodent and rabbit B1Rs. Researchers targeting human B1R in translational models should consider using non-peptide antagonists (e.g., SSR240612) or verifying R715 affinity in their specific assay.
- **Dosing Window:** R715 is ineffective if administered before B1R induction. It is a tool for established pathological pain, not preventative analgesia for acute surgical incision.

References

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